tert-butyl (2S)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate

Description

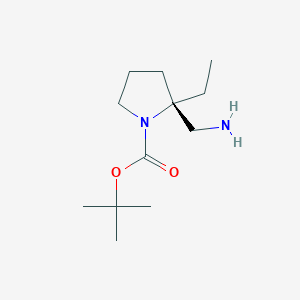

tert-butyl (2S)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate (CAS: 1630815-50-7) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, an aminomethyl substituent, and an ethyl group at the (2S)-position of the pyrrolidine ring (Figure 1). This compound is commercially available with ≥97% purity and is utilized in asymmetric synthesis, pharmaceutical intermediates, and organocatalysis due to its stereochemical rigidity and functional versatility . The ethyl group introduces steric hindrance, while the aminomethyl group provides nucleophilicity, enabling applications in C–C bond formation and peptide coupling reactions.

Properties

IUPAC Name |

tert-butyl (2S)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-12(9-13)7-6-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKIXJFPSFUIRP-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CCCN1C(=O)OC(C)(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126186 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630815-50-7 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630815-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-2-ethyl-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S)-2-(aminomethyl)-2-ethylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like triethylamine. Reaction conditions typically involve organic solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Tert-butyl (2S)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate is a chemical compound with applications in organic synthesis and medicinal chemistry. It is an amino acid derivative and a pyrrolidine-based molecule. The compound incorporates a tert-butyl ester group attached to a pyrrolidine ring, contributing to its chemical properties and reactivity.

Key Properties:

- Molecular Formula: C12H24N2O2

- Molecular Weight: 228.33

- CAS Number: 1630815-50-7

- Purity: Typically ±97%

Applications

This compound has applications in:

- Medicinal Chemistry: It is used in the synthesis of antibacterials. Specifically, it is a building block in the creation of N-aryl-5(S)-aminomethyl-2-oxazolidinones, a class of oxazolidinone antibacterial agents.

- Organic Synthesis: The compound's structure, featuring a pyrrolidine ring and a tert-butyl group, makes it useful in various synthetic transformations. Its unique reactivity allows it to participate in diverse chemical reactions, making it valuable in both synthetic chemistry and biochemical studies.

- Research: this compound is used as a research compound.

Safety Information

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Stereochemical Variations

tert-butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 119020-01-8)

- Key Differences : Lacks the ethyl group at the 2-position.

- Impact: Reduced steric bulk enhances reactivity in organocatalytic aldol reactions (e.g., Li’s polyoxometalate-diamine catalysts) .

- Applications: Widely used in asymmetric organocatalysis for aldol and Michael additions .

tert-butyl (S)-2-((S)-cyano(hydroxy)methyl)pyrrolidine-1-carboxylate

- Key Differences: Contains a cyano-hydroxymethyl group instead of aminomethyl-ethyl.

- Impact: The cyano group enables nitrile-mediated cyclizations, while stereochemistry at C2 influences enantioselectivity in spiro-oxindole synthesis .

- Applications : Intermediate in alkaloid and conformationally constrained peptidomimetic synthesis .

tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

- Key Differences: Mesyloxy group replaces aminomethyl-ethyl.

- Impact : The mesyloxy group acts as a leaving group, facilitating nucleophilic substitutions (e.g., SN2 reactions) .

- Applications : Precursor for introducing diverse substituents via displacement reactions .

Fluorinated Analogs (e.g., tert-butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate)

- Key Differences : Fluorine atom at C4 enhances electronegativity and metabolic stability.

- Impact : Fluorine’s inductive effect increases resistance to oxidative degradation, improving pharmacokinetics in drug candidates .

- Applications : Key intermediate in CNS-targeting therapeutics (e.g., milnacipran analogs) .

Stereochemical and Conformational Effects

- Target Compound : The (2S)-ethyl group induces a gauche effect, stabilizing specific conformations critical for chiral recognition in catalysis .

- tert-butyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate : Iodine’s polarizability facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but the absence of ethyl reduces steric control .

- tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate : Hydroxyl groups enhance hydrogen bonding, favoring applications in glycosidase inhibitors .

Research Findings and Trends

- Catalysis: Analogs without ethyl groups (e.g., Analog A) show higher turnover in emulsion-based aldol reactions due to reduced steric hindrance .

- Drug Design: Fluorinated analogs demonstrate 10–20% higher bioavailability in preclinical models compared to non-fluorinated derivatives .

- Stereoselectivity : The target compound’s ethyl group improves enantiomeric excess (ee) by 15–30% in proline-mediated asymmetric syntheses .

Biological Activity

Chemical Identity and Properties

tert-butyl (2S)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate is a chiral compound with the molecular formula and a molecular weight of approximately 228.336 g/mol. Its structure features a pyrrolidine ring, which is a five-membered nitrogenous heterocycle, and a bulky tert-butyl group that influences its biological activity and reactivity. This compound is primarily utilized in organic synthesis and pharmaceutical applications due to its potential for biological interactions and the ability to mimic natural amino acids .

Biological Activity

The biological activity of this compound is linked to its structural features, particularly its ability to interact with various biological targets, including enzymes and receptors. The presence of the aminomethyl group allows for hydrogen bonding with active site residues, while the steric hindrance provided by the tert-butyl group can influence binding affinity and specificity.

The mechanism by which this compound exerts its effects involves:

- Enzyme Interaction : It can modulate enzyme activity by fitting into specific binding sites due to its chiral nature. This interaction can lead to alterations in biochemical pathways and physiological responses .

- Receptor Modulation : The compound may also influence receptor activity, contributing to its potential therapeutic applications in various biological contexts .

Research Findings

Recent studies have highlighted the compound's potential in several areas:

- Antiproliferative Activity : Similar compounds have shown antiproliferative effects against cancer cell lines, suggesting that this compound may possess similar properties that warrant further investigation .

- Synthesis Applications : It serves as a building block for synthesizing more complex biologically active molecules, indicating its utility in drug development .

Case Studies

- Synthesis of IKKβ Inhibitors : The compound has been used as a precursor in synthesizing imidazo[1,2-b]pyridazine derivatives, which act as potent inhibitors of IκB kinase β (IKKβ), a critical target in inflammatory diseases .

- Protein Degradation Studies : Its structural properties make it suitable for applications in protein degradation research, where it can be utilized to develop novel therapeutic agents targeting specific proteins involved in disease mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl (2R)-2-(aminomethyl)-2-propylpyrrolidine-1-carboxylate | C₁₂H₂₄N₂O₂ | Contains a propyl group affecting steric hindrance |

| Tert-butyl (3S)-3-(aminomethyl)-3-isopropylpyrrolidine-1-carboxylate | C₁₂H₂₄N₂O₂ | Features an isopropyl group altering its biological profile |

| Tert-butyl (4R)-4-(aminomethyl)pentanamide | C₉H₁₉N₂O₂ | Linear structure lacking cyclic nature affecting reactivity |

This table illustrates how variations in structure can impact the biological properties and applications of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl (2S)-2-(aminomethyl)-2-ethylpyrrolidine-1-carboxylate, and how are intermediates monitored?

- Methodology : The compound is synthesized via mixed anhydride intermediates. For example, carboxylate precursors react with isobutyl chloroformate and DIPEA in CH₂Cl₂ to form mixed anhydrides, monitored by LC-MS for consumption of starting materials . Subsequent coupling with amines (e.g., 2-amino-2-methylpropanol) proceeds under similar conditions, with overnight stirring and purification via flash chromatography (25 g silica gel, 0–100% EtOAc/hexane gradient) .

- Key Data : Yields range from 59% (for complex scaffolds) to 93% (for simpler analogs) depending on substituents and purification efficiency .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR (CDCl₃) resolves stereochemistry and substituent positions. For example, pyrrolidine ring protons appear as distinct multiplets (δ 1.2–3.5 ppm) .

- HRMS : Validates molecular weight (e.g., calculated [M+H⁺] = 318.27914, observed = 318.28009) .

- Optical Rotation : Chiral purity is confirmed via [α]²⁵D values (e.g., −55.0° for (S)-configured analogs) .

Q. How can researchers optimize purity during synthesis?

- Methodology :

- Acid/base washes (0.1 M HCl, saturated NaHCO₃) remove unreacted reagents .

- Column chromatography with solvent gradients (e.g., EtOAc/hexane or ethanol/chloroform 1:8) resolves diastereomers .

- Recrystallization from ethanol/chloroform yields high-purity solids (melting point 114–116°C) .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in pyrrolidine derivatives?

- Methodology :

- Chiral Pool Strategy : Use enantiopure starting materials (e.g., (2S,4R)-pyrrolidine precursors) to control stereochemistry .

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) retains stereochemistry in saturated intermediates (e.g., 99% purity post-hydrogenation) .

- Oxidation-Swern : Controlled oxidation of alcohols to ketones (oxalyl chloride/DMSO at −78°C) avoids racemization .

Q. What strategies address low yields in mixed anhydride-mediated couplings?

- Troubleshooting :

- Stoichiometry : Excess isobutyl chloroformate (1.1 eq) ensures complete activation of carboxylates .

- Solvent Choice : Anhydrous CH₂Cl₂ minimizes side reactions (e.g., hydrolysis) .

- Temperature : Reactions performed at 0°C reduce decomposition of reactive intermediates .

Q. How can researchers resolve conflicting spectral data for structurally similar analogs?

- Methodology :

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishes ethyl vs. methyl groups in crowded δ 1.0–1.5 regions) .

- IR Correlation : Carbamate C=O stretches (~1680 cm⁻¹) confirm Boc protection, while absence of –NH peaks (3300 cm⁻¹) indicates complete coupling .

- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) resolves ambiguous stereocenters in analogs .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.